molecular formula C13H14N2O3 B8614685 (4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid

(4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid

Cat. No.: B8614685
M. Wt: 246.26 g/mol
InChI Key: SFVJZPNQBKUOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-acetamido-2-methylindol-1-yl)acetic acid

InChI

InChI=1S/C13H14N2O3/c1-8-6-10-11(14-9(2)16)4-3-5-12(10)15(8)7-13(17)18/h3-6H,7H2,1-2H3,(H,14,16)(H,17,18)

InChI Key

SFVJZPNQBKUOCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N1CC(=O)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Acetylamino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester (2.0 g, 7.3 mmol) was slurried in ethanol (10 ml) at ambient temperature. Aqueous sodium hydroxide (1 M, 10 ml, 10 mmol) was added and the mixture heated to 50° C. The solution obtained at was then allowed to cool back to ambient temperature and aqueous hydrochloric acid (1 M, 11 ml, 11 mmol) added. The resulting solid was collected by filtration, washed with water (2×10 ml) then dried in a vacuum oven at 45° C. overnight to provide (4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid as an off-white solid, 1.66 g (92%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetic anhydride (1.0 mL, 10.6 mmol) was added to a stirred slurry of 2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid (2.0 g, 9.0 mmol) in a mixture of acetic acid (10 mL) and xylene (10 mL) at r.t. in reaction flask 1 (mildly exothermic addition) then the mixture was held with stirring for 75 mins. Meanwhile, reaction flask 2 was charged with acetic acid (5 mL), xylene (5 mL), acetic anhydride (2.6 mL, 27.5 mmol), and sodium iodide (270 mg, 1.80 mmol) and the mixture was heated to 90-100° C. with stirring. The contents of reaction flask 1 were transferred to reaction flask 2 in aliquots over a period of 1.5 h, whilst maintaining the reaction temperature at 90-100° C. Reaction flask 1 was rinsed with a mixture of xylene (2 mL) and acetic acid (2 mL) which was transferred into reaction flask 2. Subsequently, the reaction mixture was maintained at 100° C. for a further 2.5 h and was then allowed to cool to r.t. The liquid phase was decanted off from a thick residue in the reaction flask and the residue was washed with acetic acid (5 mL) followed by xylene (5 mL). The decanted liquid and washes were combined and evaporated to dryness in vacuo to leave a dark brown residue. Analysis by HPLC and LC-MS showed 29.2 area % of a peak giving m/z 247 (MH+).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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